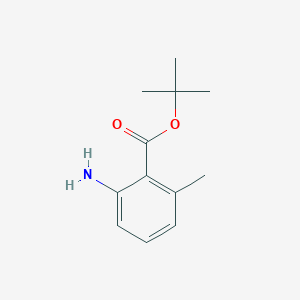

Tert-butyl 2-amino-6-methylbenzoate

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

tert-butyl 2-amino-6-methylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 |

InChI Key |

SCOWBCHXUOEXDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the esterification of 2-amino-6-methylbenzoic acid or its derivatives with tert-butanol or tert-butyl protecting groups. The key challenge is the selective protection of the carboxyl group as a tert-butyl ester while maintaining the amino substituent intact.

Esterification via Acid Chloride Intermediate

One widely used method involves first converting 2-amino-6-methylbenzoic acid to its acid chloride derivative using thionyl chloride (SOCl₂), followed by reaction with tert-butanol to form the tert-butyl ester. This approach is supported by general procedures for esterification of 2-aminobenzoic acids:

- Step 1: Reflux 2-amino-6-methylbenzoic acid in thionyl chloride (0.68 M) under dry argon atmosphere for 2 hours.

- Step 2: Remove volatiles under reduced pressure.

- Step 3: Cool residue and add ice-cold methanol or tert-butanol (final concentration ~0.45 M).

- Step 4: Reflux for 1 hour, then remove volatiles and purify by extraction and washing steps.

This method ensures high purity of the tert-butyl ester and is adaptable for scale-up.

Direct Esterification with tert-Butyl Protecting Agents

An alternative method uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium carbonate in aqueous-organic media (e.g., 1,4-dioxane/water) at low temperature (0–20 °C) for 3 hours. This method is particularly useful for introducing tert-butyl carbamate protecting groups on amino functionalities but can also be adapted for ester formation on carboxylic acids with appropriate conditions.

- Reaction conditions: 15.2 g Boc₂O in 58 mL dioxane added to a mixture of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl-amine and potassium carbonate in dioxane/water.

- Work-up: Dilution with water, filtration through silica gel, washing, and extraction with ethyl acetate.

- Yield: 87% isolated product with characteristic NMR signals confirming structure.

This method provides mild conditions and good yields, suitable for sensitive substrates.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Acid chloride + tert-butanol | SOCl₂ reflux, tert-butanol reflux | High purity, well-established | Use of corrosive reagents (SOCl₂) | High (70-90%) |

| Boc₂O with K₂CO₃ in dioxane/water | Boc₂O, potassium carbonate, 0–20 °C, 3 h | Mild conditions, good for sensitive groups | May require careful purification | High (~87%) |

| Catalytic hydrogenation + esterification | Pd/C or Pt/C, H₂, methanol, then tert-butylation | Useful for precursor preparation | Multi-step, requires catalyst recovery | Moderate to high |

| Direct esterification (acid + tert-butanol + acid catalyst) | Acid catalyst, heat | Simple setup | Possible side reactions, lower selectivity | Variable |

Experimental Data and Characterization

NMR Characterization (Example from Boc₂O method)

| NMR Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.41 | singlet (s) | 9H | tert-butyl methyl protons |

| 2.43 | triplet (t) | 2H | Aromatic methyl or methylene protons |

| 3.56 | triplet (t) | 2H | CH₂ adjacent to amino group |

| 4.28 | singlet (s) | 2H | Amino protons or adjacent CH₂ |

| 6.80 | singlet (s) | 2H | Aromatic protons |

These data confirm the presence of the tert-butyl ester and amino substitution on the aromatic ring.

Reaction Conditions Summary Table

| Step | Temperature (°C) | Time | Catalyst/Reagent | Solvent |

|---|---|---|---|---|

| Acid chloride formation | Reflux (~70) | 2 h | Thionyl chloride (SOCl₂) | None (neat) |

| Esterification | Reflux (~65) | 1 h | tert-butanol | tert-butanol |

| Boc protection | 0–20 | 3 h | Boc₂O, K₂CO₃ | 1,4-dioxane/water |

| Catalytic hydrogenation | 60–90 | Several h | Pd/C or Pt/C, H₂ | Methanol |

Summary and Recommendations

The preparation of this compound is most efficiently achieved by either:

Conversion of 2-amino-6-methylbenzoic acid to its acid chloride followed by esterification with tert-butanol , providing high purity and yield but requiring careful handling of corrosive reagents.

Use of di-tert-butyl dicarbonate (Boc₂O) with potassium carbonate in aqueous-organic media , offering milder conditions and good yields, especially suitable when protecting amino groups simultaneously.

Catalytic hydrogenation routes are valuable for precursor synthesis but involve additional steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Tert-butyl 2-amino-6-methylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-amino-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-amino-6-methylbenzoate with structurally or functionally related tert-butyl derivatives, leveraging data from available sources.

Tert-butyl Alcohol (t-Butanol)

- Structure : Simplest tert-butyl compound (C₄H₁₀O).

- Key Properties :

- Acute exposure causes skin/eye irritation, respiratory distress, and central nervous system depression .

- Workplace Limits: OSHA PEL = 100 ppm (8-hour avg); NIOSH STEL = 150 ppm .

- Contrast with Target Compound: Unlike tert-butyl alcohol, this compound lacks documented acute toxicity but may share reactivity concerns due to the ester group.

Tert-butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS 1186654-76-1)

- Structure : Complex pyrrolidine derivative with tert-butyl ester and methoxyphenyl groups.

- Key Properties: Hazards: No known hazards reported; stable under recommended storage conditions . Applications: Used in specialized chemical research and development .

Tert-butyl 2-Amino-6-Methoxybenzoate (CAS 1533154-01-6)

- Structure : Structural analog of the target compound, substituting methyl with methoxy.

- Key Properties: Storage: Requires refrigeration (2–8°C) .

- Contrast with Target Compound : The methyl substituent in the target compound likely reduces polarity, enhancing lipophilicity and possibly affecting bioavailability compared to the methoxy analog.

Comparative Data Table

*Inferred from structural analogs; direct data unavailable.

Research Findings and Limitations

- Reactivity Insights: The amino group in this compound may render it susceptible to electrophilic attacks or oxidation, unlike the inert pyrrolidine derivative .

- Toxicity Gaps : While tert-butyl alcohol has well-documented hazards, the target compound’s safety profile remains uncharacterized, necessitating precautionary handling akin to its methoxy analog .

- Synthetic Utility : The methyl group’s electron-donating effects could enhance stability in coupling reactions compared to methoxy-substituted analogs, though experimental validation is required.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of tert-butyl 2-amino-6-methylbenzoate?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions, such as temperature, solvent selection, and stoichiometry. For example, tert-butyl esters are sensitive to hydrolysis, so anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical. Purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization (using ethanol or methanol) ensures high purity. Monitoring reaction progress with TLC and adjusting catalyst loading (e.g., using DMAP for esterification) can improve yields .

Q. Which purification techniques are most effective for this compound?

- Methodological Answer: Column chromatography is widely used due to the compound’s moderate polarity. A silica gel stationary phase with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1) effectively separates impurities. Recrystallization from ethanol or methanol is also viable if the compound exhibits sufficient solubility differences from byproducts. Post-purification, drying under vacuum (<40°C) prevents thermal degradation .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: H NMR confirms the tert-butyl group (δ ~1.4 ppm, singlet, 9H) and aromatic protons (δ ~6.5–7.5 ppm). C NMR identifies ester carbonyl (δ ~165–170 ppm) and methyl/tert-butyl carbons.

- IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm) and NH (~3350 cm) are diagnostic.

- Mass Spectrometry (MS): ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H] at m/z 222) and fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyl group influence regioselectivity in substitution reactions involving this compound?

- Methodological Answer: The tert-butyl group’s steric bulk directs electrophilic substitution to the para position of the amino group. For example, nitration or halogenation favors the 4-position due to steric hindrance at the ortho positions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing transition-state energies and charge distribution. Experimental validation via regiochemical analysis (e.g., NOESY NMR) is recommended .

Q. What factors affect the stability of this compound under acidic or basic conditions?

- Methodological Answer: The ester group is prone to hydrolysis under strong acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/HO) conditions. The tert-butyl group slows hydrolysis due to steric protection, but prolonged exposure (>12 hours at 50°C) degrades the compound. Stability studies using HPLC or H NMR to monitor degradation products (e.g., 2-amino-6-methylbenzoic acid) are essential for optimizing reaction protocols .

Q. How can DFT calculations predict the conformational stability of this compound derivatives?

- Methodological Answer: Density Functional Theory (DFT) with solvent models (e.g., PCM for ethanol) evaluates the axial vs. equatorial positioning of the tert-butyl group. For example, explicit solvent molecules in calculations stabilize equatorial conformers, while gas-phase models favor axial orientations. Low-temperature NMR (e.g., 200 K in CDCl) can experimentally validate computational predictions .

Q. What strategies can be employed to utilize this compound in drug discovery?

- Methodological Answer: The compound serves as a precursor for bioactive molecules. Key strategies include:

- Functionalization: Introduce halogens or sulfonamides at the amino group for kinase inhibition studies.

- Peptide coupling: Use EDCI/HOBt to link the benzoate to peptide backbones, enhancing cellular permeability.

- Leverage analogous systems: Apply methodologies from structurally related compounds (e.g., tert-butyl boronate esters) to design proteolysis-targeting chimeras (PROTACs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.